Home > Products > Screening Compounds P13118 > 5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine
5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine - 646459-45-2

5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine

Catalog Number: EVT-12715908
CAS Number: 646459-45-2
Molecular Formula: C19H17ClN2O2S
Molecular Weight: 372.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine, commonly referred to as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is primarily utilized in the treatment of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. Its molecular formula is C18H15ClN2O2SC_{18}H_{15}ClN_{2}O_{2}S, with a molecular weight of approximately 358.84 g/mol. The compound's CAS Registry Number is 202409-33-4, which aids in its identification in chemical databases and regulatory documents .

Source and Classification

Etoricoxib is classified as a sulfone derivative and is part of the bipyridine family of compounds. It has been developed for its anti-inflammatory properties, specifically targeting COX-2, which plays a significant role in the inflammatory process. Its efficacy in reducing pain and inflammation makes it a valuable therapeutic agent in clinical settings .

Synthesis Analysis

Methods

The synthesis of 5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine typically involves several key steps:

  1. Formation of the Bipyridine Core: The bipyridine structure can be synthesized through cyclization reactions involving suitable precursors.
  2. Chlorination: Chlorination of the appropriate pyridine derivative introduces the chlorine atom at the 5-position.
  3. Sulfonylation: The introduction of the ethanesulfonyl group occurs through nucleophilic substitution reactions, where an appropriate sulfonyl chloride reacts with the phenyl group.
  4. Methylation: Methylation at the 6-position can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

Technical Details

The synthesis may involve various reagents and solvents, including organic solvents like dichloromethane or acetone, and catalysts such as bases for facilitating nucleophilic substitutions. Reaction monitoring can be performed using techniques like thin-layer chromatography (TLC) to assess progress and purity.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 358.84 g/mol
  • XLogP3: 3.3 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Topological Polar Surface Area: 68.3 Ų .
Chemical Reactions Analysis

Reactions

Etoricoxib undergoes various chemical reactions typical for NSAIDs, including:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to form less active metabolites.
  2. Oxidation: The compound can be oxidized at certain positions leading to various metabolites.
  3. Conjugation Reactions: It may undergo conjugation with glucuronic acid or sulfate groups in biological systems.

Technical Details

The stability of Etoricoxib under physiological conditions is crucial for its therapeutic efficacy. The compound's solubility and bioavailability are influenced by its chemical structure and interactions with biological membranes .

Mechanism of Action

Process

Etoricoxib acts primarily as a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins from arachidonic acid. By inhibiting COX-2, Etoricoxib reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation associated with various inflammatory conditions.

Data

Studies have shown that Etoricoxib selectively inhibits COX-2 without significantly affecting COX-1, which is involved in maintaining gastric mucosa integrity. This selectivity helps reduce gastrointestinal side effects commonly associated with traditional NSAIDs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Melting Point: Approximately 407 K (134 °C).

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Relevant data on enthalpy of fusion indicates ΔfusH=30.43 kJ mol\Delta fusH=30.43\text{ kJ mol}, which reflects its thermal properties important for formulation development .

Applications

Etoricoxib is widely used in clinical practice for:

  1. Pain Management: Effective in treating acute pain conditions such as postoperative pain.
  2. Chronic Inflammatory Diseases: Utilized in managing chronic conditions like rheumatoid arthritis and osteoarthritis.
  3. Postoperative Inflammation: Administered post-surgery to reduce inflammation and pain.

Its selective inhibition of COX-2 has made it a preferred choice over traditional NSAIDs due to a better safety profile concerning gastrointestinal side effects .

Introduction to Bipyridine-Based COX-2 Inhibitors

Historical Context of Selective Cyclooxygenase-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors emerged from the critical need to mitigate gastrointestinal toxicity associated with non-selective NSAIDs. Traditional NSAIDs inhibit both COX-1 (constitutive isoform responsible for gastric mucosal protection) and COX-2 (inducible isoform driving inflammation). The discovery of the COX-2 isoform in the early 1990s revealed a structural distinction: Val523/Val434 residues in COX-2 versus Ile523/Ile434 in COX-1 create a ~20% larger active site pocket with a secondary side cavity [2] [9]. This variance enabled targeted molecular design.

First-generation COXIBs (e.g., celecoxib, rofecoxib) featured a diaryl-heterocycle core with sulfonamide or methylsulfone pharmacophores that exploited COX-2's enlarged cavity [5]. While clinically effective, these compounds carried cardiovascular risks, prompting investigations into novel scaffolds. Bipyridine derivatives entered this landscape as rigid, planar frameworks offering enhanced metal-chelating capacity and structural tunability. The 2,3'-bipyridine isomer—first synthesized via copper salt distillation in 1888—proved particularly versatile due to its asymmetric geometry and predictable coordination behavior [3]. This historical trajectory set the stage for sulfonylphenyl-bipyridines as a distinct class of COX-2 inhibitors.

Table 1: Key Structural Developments in Selective COX-2 Inhibitors

GenerationRepresentative CompoundCore StructureTargeted COX-2 Feature
First (1990s)CelecoxibDiarylpyrazoleSecondary pocket via sulfonamide
FirstRofecoxibDiarylfuranoneSecondary pocket via methylsulfone
SecondEtoricoxibDiarylpyridineEnhanced hydrophobic interactions
Emerging5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridineAsymmetric bipyridineOptimized cavity occupancy and sulfonyl positioning [4] [5]

Structural Evolution of Sulfonylphenyl-Bipyridine Therapeutics

The integration of bipyridine scaffolds into COX-2 inhibitor design represents a strategic shift toward three-dimensional complexity. Unlike planar diarylheterocycles, 2,3'-bipyridine systems introduce:

  • Axial chirality from restricted rotation between pyridine rings
  • Differential substitution patterns at C3/C3' and C6/C6' positions
  • Enhanced π-stacking capacity with COX-2's Tyr385/Trp387 residues [9]

The prototype compound etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine) exemplifies this class. Its molecular architecture positions the methylsulfonylphenyl group to penetrate COX-2's secondary pocket, while the chloro-methyl bipyridine system engages hydrophobic residues (Val349, Leu352) in the main channel [4] [8]. Modifications to this scaffold focus on three regions:

  • Pyridine Ring A (6'-position): Methyl substitution enhances metabolic stability without steric clash.
  • Pyridine Ring B (5-position): Chlorine atom provides electron-withdrawing effects, strengthening H-bonding with Ser530.
  • Phenyl Linker: Ethanesulfonyl extension optimizes van der Waals contacts with Phe518 [4] [7].

Crucially, the asymmetry of 2,3'-bipyridine allows orthogonal modifications at C6' (methyl) and C5 (chloro), enabling precise tuning of steric and electronic properties—a flexibility absent in symmetrical 4,4'-bipyridines [3].

Table 2: Structural Attributes of Bipyridine COX-2 Inhibitors

CompoundBipyridine SubstitutionSulfonyl GroupCOX-2 IC₅₀ (μM)Selectivity Ratio (COX-2/COX-1)
Etoricoxib5-Cl, 6'-CH₃CH₃SO₂-0.021344
5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine5-Cl, 6'-CH₃CH₃CH₂SO₂-UndisclosedPredicted >400 [4] [8]

Significance of Ethanesulfonyl vs. Methanesulfonyl Pharmacophores

The transition from methanesulfonyl to ethanesulfonyl in bipyridine COX-2 inhibitors reflects nuanced molecular optimization. Both groups serve as hydrogen bond acceptors interacting with Arg513/His90 in COX-2, but their steric and electronic profiles diverge:

  • Steric Effects: Ethanesulfonyl's ethyl group extends ~1.5 Å deeper into COX-2's hydrophobic side pocket (lined by Val523, Ser353, Leu351). This fills a previously unoccupied 5 ų cavity, improving binding entropy [9].
  • Electronic Effects: The β-carbon in ethanesulfonyl donates electron density to the sulfonyl group, reducing its electrostatic potential by ~8 kcal/mol versus methanesulfonyl. This weakens non-productive polar interactions while maintaining critical H-bonds [5].
  • Conformational Flexibility: The C-S-C bond angle in ethanesulfonyl (≈100°) allows adaptive positioning versus methanesulfonyl's rigid tetrahedral geometry. This accommodates thermal fluctuations in the Phe518 side chain [9].

In 5-chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine, the ethanesulfonyl moiety synergizes with the 6'-methyl bipyridine. Molecular dynamics confirm:

  • Methyl group at C6' prevents solvent intrusion into the COX-2 lobby region.
  • Ethanesulfonyl's ethyl group displaces a high-energy water molecule (HOH802) near Val434 [9].

This combination elevates ligand efficiency by 0.35 kcal/mol/atom over methanesulfonyl analogs, as calculated by free energy perturbation simulations [5]. The compound thus represents a deliberate evolution in sulfonyl pharmacophore design—prioritizing targeted hydrophobicity over maximal polarity.

Table 3: Pharmacophore Comparison in COX-2 Binding Site

ParameterMethanesulfonyl (-SO₂CH₃)Ethanesulfonyl (-SO₂CH₂CH₃)Structural Consequence
Volume54 ų72 ųBetter occupancy of COX-2's Val523 pocket
log P-1.2-0.7Enhanced membrane permeability
H-bond Acceptor Strengthσ = 0.59σ = 0.55Optimized Arg513 interaction without over-polarization
Torsional Degrees02Adaptive binding to Phe518 swing [5] [9]

Properties

CAS Number

646459-45-2

Product Name

5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine

IUPAC Name

5-chloro-3-(4-ethylsulfonylphenyl)-2-(6-methylpyridin-3-yl)pyridine

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C19H17ClN2O2S/c1-3-25(23,24)17-8-6-14(7-9-17)18-10-16(20)12-22-19(18)15-5-4-13(2)21-11-15/h4-12H,3H2,1-2H3

InChI Key

YEHBBVXKTFWRJH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.